molecular formula C18H13N7O B267956 8,10-diphenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

8,10-diphenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Cat. No. B267956
M. Wt: 343.3 g/mol
InChI Key: NZEOOWATUWJCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,10-diphenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is also known as cyclen and has a cyclic structure with seven nitrogen atoms. Cyclen has been synthesized using various methods, and its chemical and physical properties have been extensively studied.

Mechanism of Action

Cyclen's mechanism of action is related to its ability to chelate metal ions. Cyclen can form stable complexes with metal ions, which can have various biological effects. For example, cyclen's ability to chelate copper ions has been shown to inhibit the formation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects
Cyclen's ability to chelate metal ions has important biochemical and physiological effects. Cyclen has been shown to have antioxidant properties due to its ability to chelate metal ions, which can reduce the production of reactive oxygen species. Cyclen's ability to chelate metal ions also has important implications for the treatment of metal ion toxicity and metal-related diseases.

Advantages and Limitations for Lab Experiments

Cyclen has several advantages for use in lab experiments, including its stability, solubility, and ability to form stable complexes with metal ions. However, cyclen's ability to form complexes with metal ions can also be a limitation, as it can interfere with other metal-dependent processes in the cell.

Future Directions

There are several future directions for research on cyclen, including the development of new synthesis methods, the optimization of cyclen's properties for specific applications, and the exploration of cyclen's potential as a drug candidate for various diseases. Additionally, further research is needed to understand cyclen's mechanisms of action and its effects on biological systems.

Synthesis Methods

Cyclen can be synthesized using several methods, including the Mannich reaction, ring-closing metathesis, and oxidative cyclization. The Mannich reaction involves the condensation of formaldehyde, an amine, and a ketone to form a cyclic structure. Ring-closing metathesis involves the use of a catalyst to form the cyclic structure from an open-chain precursor. Oxidative cyclization involves the use of an oxidizing agent to form the cyclic structure from an open-chain precursor. These methods have been optimized to produce high yields of cyclen with high purity.

Scientific Research Applications

Cyclen has been extensively studied for its potential applications in various fields of science. In the field of chemistry, cyclen has been used as a ligand for metal ions, which has important applications in catalysis and drug design. Cyclen has also been used in the field of biology as a chelating agent for metal ions and as a potential drug candidate for various diseases, including cancer and Alzheimer's disease.

properties

Product Name

8,10-diphenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Molecular Formula

C18H13N7O

Molecular Weight

343.3 g/mol

IUPAC Name

8,10-diphenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C18H13N7O/c26-17-15-13(14(20-21-17)11-7-3-1-4-8-11)16(12-9-5-2-6-10-12)25-18(19-15)22-23-24-25/h1-10,16,23-24H

InChI Key

NZEOOWATUWJCPL-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=CC=C5

SMILES

C1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=CC=C5

Origin of Product

United States

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